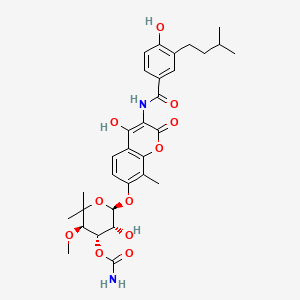

Dihydronovobiocin

Descripción general

Descripción

La dihidronovobiocina es un antibiótico de cumarina y un derivado de la novobiocina. Es conocida por sus propiedades antibacterianas y es eficaz contra una variedad de bacterias, incluidas Staphylococcus aureus, Streptococcus haemolyticus, Diplococcus pneumoniae, Salmonella typhosa, Klebsiella pneumoniae y Pasteurella multocida . La dihidronovobiocina inhibe la subunidad B de la ADN girasa, lo que la convierte en un potente agente antibacteriano .

Mecanismo De Acción

La dihidronovobiocina ejerce sus efectos antibacterianos inhibiendo la subunidad B de la ADN girasa, una enzima esencial en la replicación del ADN bacteriano . Al unirse a esta subunidad, la dihidronovobiocina bloquea la actividad trifosfatasa de adenosina (ATPasa), que es crucial para la transducción de energía necesaria para la superenrollamiento del ADN . Esta inhibición evita que las bacterias repliquen su ADN, lo que finalmente lleva a la muerte celular .

Análisis Bioquímico

Biochemical Properties

Dihydronovobiocin interacts with DNA gyrase subunit B, a type II topoisomerase found in bacteria . This interaction inhibits the ATPase activity of the enzyme, thereby preventing the supercoiling of DNA, a critical step in DNA replication . The nature of this interaction is competitive, with this compound acting as an inhibitor .

Cellular Effects

This compound’s inhibition of DNA gyrase affects various cellular processes. By preventing DNA supercoiling, it disrupts DNA replication, leading to the cessation of bacterial cell growth

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with DNA gyrase subunit B . By binding to this enzyme, this compound inhibits its ATPase activity, preventing the energy transduction necessary for DNA supercoiling . This disruption of DNA supercoiling halts DNA replication, thereby inhibiting bacterial cell growth .

Metabolic Pathways

Its primary known action is the inhibition of DNA gyrase subunit B

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la dihidronovobiocina implica la hidrogenación de la novobiocina. El proceso normalmente incluye disolver la novobiocina en un solvente adecuado, como etanol o metanol, y luego someterla a hidrogenación utilizando un catalizador de paladio en condiciones controladas . La reacción se lleva a cabo a temperatura ambiente y presión atmosférica hasta que se alcanza el nivel de hidrogenación deseado.

Métodos de producción industrial: La producción industrial de dihidronovobiocina sigue una ruta sintética similar, pero a mayor escala. El proceso implica el uso de reactores grandes y sistemas de hidrogenación continua para garantizar una calidad y un rendimiento de producto consistentes. Las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, se optimizan para maximizar la eficiencia del proceso .

Análisis De Reacciones Químicas

Tipos de reacciones: La dihidronovobiocina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La dihidronovobiocina se puede oxidar para formar varios productos de oxidación. Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: El compuesto se puede reducir aún más para formar derivados más hidrogenados.

Sustitución: La dihidronovobiocina puede sufrir reacciones de sustitución, particularmente en los grupos hidroxilo y amida.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno en un medio ácido o permanganato de potasio en un medio neutro o ligeramente alcalino.

Reducción: Gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Varios nucleófilos, como aminas o alcoholes, en condiciones ácidas o básicas.

Principales productos formados:

Oxidación: Formación de derivados hidroxilados o cetónicos.

Reducción: Formación de derivados más hidrogenados.

Sustitución: Formación de amidas o éteres sustituidos.

Aplicaciones Científicas De Investigación

La dihidronovobiocina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Comparación Con Compuestos Similares

La dihidronovobiocina es parte de la clase de antibióticos aminocumarínicos, que incluye otros compuestos como la novobiocina, la clorobiocina y la coumermicina A1 . En comparación con estos compuestos similares, la dihidronovobiocina tiene una estructura hidrogenada única que mejora su estabilidad y potencia contra ciertas cepas bacterianas .

Compuestos similares:

Novobiocina: Un antibiótico aminocumarínico con un mecanismo de acción similar pero menos hidrogenado.

Clorobiocina: Otro antibiótico aminocumarínico con un sustituyente de cloro, lo que lo hace más potente contra ciertas bacterias.

Coumermicina A1: Un antibiótico aminocumarínico dimérico con un espectro de actividad más amplio.

La estructura única y la potente actividad antibacteriana de la dihidronovobiocina la convierten en un compuesto valioso en la investigación científica y las posibles aplicaciones terapéuticas.

Propiedades

IUPAC Name |

[(3R,4S,5R,6R)-5-hydroxy-6-[4-hydroxy-3-[[4-hydroxy-3-(3-methylbutyl)benzoyl]amino]-8-methyl-2-oxochromen-7-yl]oxy-3-methoxy-2,2-dimethyloxan-4-yl] carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N2O11/c1-14(2)7-8-16-13-17(9-11-19(16)34)27(37)33-21-22(35)18-10-12-20(15(3)24(18)42-28(21)38)41-29-23(36)25(43-30(32)39)26(40-6)31(4,5)44-29/h9-14,23,25-26,29,34-36H,7-8H2,1-6H3,(H2,32,39)(H,33,37)/t23-,25+,26-,29-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYCENBZIMIWTM-KGSXXDOSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CCC(C)C)OC4C(C(C(C(O4)(C)C)OC)OC(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1OC(=O)C(=C2O)NC(=O)C3=CC(=C(C=C3)O)CCC(C)C)O[C@H]4[C@@H]([C@@H]([C@H](C(O4)(C)C)OC)OC(=O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N2O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316470 | |

| Record name | Dihydronovobiocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29826-16-2 | |

| Record name | Dihydronovobiocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29826-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydronovobiocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029826162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydronovobiocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

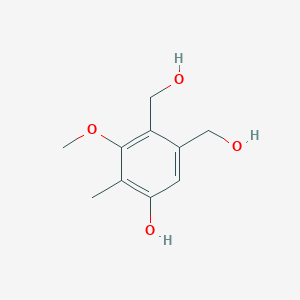

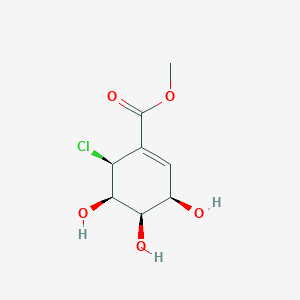

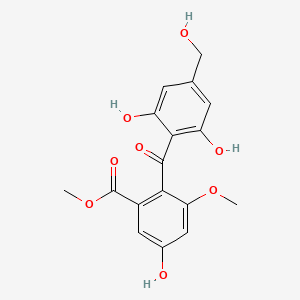

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

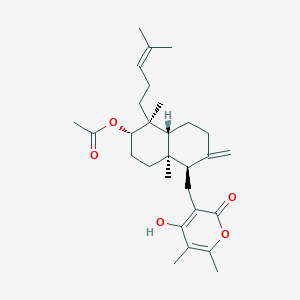

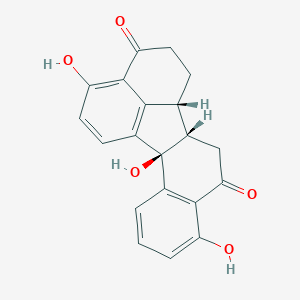

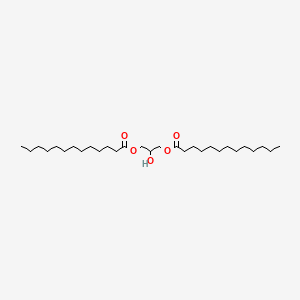

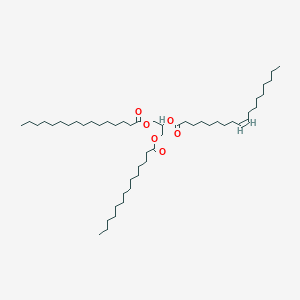

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of dihydronovobiocin?

A1: this compound, similar to its parent compound novobiocin, acts as a DNA gyrase inhibitor. [, ] Specifically, it targets the B subunit of DNA gyrase (GyrB), an essential bacterial enzyme responsible for controlling DNA supercoiling. [] This inhibition ultimately disrupts bacterial DNA replication and repair, leading to cell death.

Q2: How effective is this compound in inhibiting DNA gyrase compared to other known inhibitors?

A2: Research using a scintillation proximity assay demonstrated that this compound exhibits potent inhibition of DNA gyrase. [] Its 50% inhibitory concentration (IC50) was determined to be 64 nM, indicating strong binding affinity to GyrB. [] This potency is comparable to novobiocin (IC50 of 42 nM) and the cyclothialidine analog GR122222X (IC50 of 11 nM). []

Q3: Beyond antibacterial activity, has this compound shown activity against other targets?

A3: Interestingly, this compound has been shown to interact with LC3A, a protein involved in autophagy. [] This interaction suggests potential for this compound, or its derivatives, as tools to study autophagy pathways. []

Q4: Has this compound been chemically modified, and if so, what is the significance of these modifications?

A4: Yes, microbial biotransformation studies have successfully produced 11-hydroxythis compound from this compound using a novel soil actinomycete. [] This method provides an advantage over chemical oxidation, which results in a mixture of 11-hydroxy and 11-oxonovobiocin. [] The impact of this specific modification on biological activity requires further investigation.

Q5: Are there any established analytical methods for studying this compound?

A5: Early research utilized paper chromatography for the analysis of this compound. [] While this method provided a foundation for separation and identification, more modern techniques like HPLC or mass spectrometry are likely employed in current research for improved sensitivity and accuracy.

Q6: Is there any information available regarding the stability of this compound?

A6: While specific stability data for this compound is limited within the provided research, the development of a scintillation proximity assay suggests its compatibility with common solvents like dimethyl sulfoxide (DMSO) at concentrations up to 5% (v/v). [] This finding hints at potential stability under specific conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

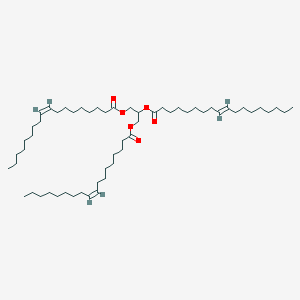

![(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3025936.png)

![2,4-dihydroxy-5-[3-hydroxy-2-(hydroxymethyl)-5-methylphenoxy]-3,6-dimethyl-benzoic acid, methyl ester](/img/structure/B3025938.png)

![3-[6-(3,5-dimethylheptyl)tetrahydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-(2,3,4,5-tetrahydroxycyclopentyl)-2(1H)-pyridinone](/img/structure/B3025940.png)

![2,3-Bis[[(Z)-octadec-9-enoyl]oxy]propyl icosanoate](/img/structure/B3025943.png)

![[1-Hexadecanoyloxy-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropan-2-yl] (Z)-octadec-9-enoate](/img/structure/B3025944.png)